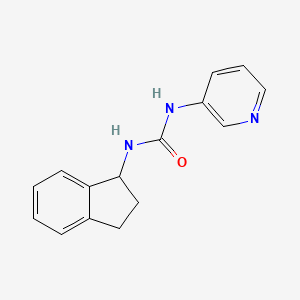
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic disorders such as diabetes and obesity. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mecanismo De Acción
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to increase the expression of genes involved in glucose uptake and glycogen synthesis. Additionally, it has been shown to reduce inflammation and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has a number of advantages for lab experiments. It is stable and easy to handle, and its effects can be easily measured using a variety of assays. However, it is important to note that its effects can be dose-dependent and may vary depending on the model system used.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, there is growing interest in its potential as a performance-enhancing drug in sports. However, further research is needed to fully understand its effects and potential risks.
Métodos De Síntesis
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea can be synthesized through a multistep process. The first step involves the preparation of 2,3-dihydro-1H-inden-1-ol, which is then reacted with phosgene to form 2,3-dihydro-1H-inden-1-yl chloroformate. This intermediate is then reacted with 3-aminopyridine to form 1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity. Additionally, it has been shown to increase endurance in mice and improve cardiac function in rats.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(17-12-5-3-9-16-10-12)18-14-8-7-11-4-1-2-6-13(11)14/h1-6,9-10,14H,7-8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHWRNVVILBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

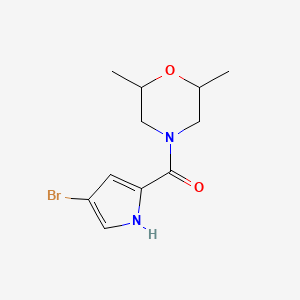
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)

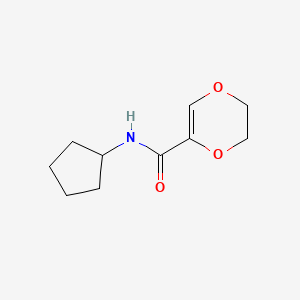
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
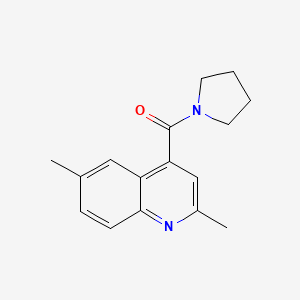
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
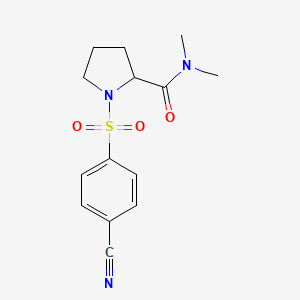


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)